Cas no 1121-25-1 (3-Hydroxy-2-methylpyridine)

3-Hydroxy-2-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-Methyl-3-pyridinol
- 3-Hydroxy-2-methylpyridine
- 2-Methylpyridin-3-ol
- 3-Hydroxy-2-picoline
- 2-Methyl-3-hydroxypyridine
- 3-Pyridinol, 2-methyl-
- 3-Pyridinol, methyl-
- 2-Methyl-pyridin-3-ol
- 365FJ23A8Z
- 3-Hydroxy-2-methylpyridine (3-Hydroxy-2-picoline)
- 2-Methyl-3-hydroxylpyridine
- NSC27506
- 2methylpyridin-3-ol
- 2-methyl-3-pyridol
- PubChem6626
- 2-methylpyridine-3-ol
- 2-methyl-pyridine-3-ol
- 2-methyl 3-hy
- NSC 27506
- PB18442
- A2234
- FT-0669845
- EN300-55470
- CL0055
- W-200835
- F0001-0267
- FT-0615806
- 1121-25-1
- 2-methyl-3-hydroxy-pyridine
- BCP26772
- AC-5084
- HY-W002339
- 3-hydroxy-2-methyl pyridine
- STR06099
- PD158232
- 3-Hydroxy-2-methylpyridine, 99%
- NS00015314
- SB10555
- NSC-27506
- UNII-365FJ23A8Z
- SY007645
- CHEMBL134348
- AQ-344/40575762
- 55780-69-3
- Q27256528
- 3-hydroxyl-2-methylpyridine
- PS-9276
- BP-12767
- AM20061689
- EINECS 214-327-3
- CHEBI:211253
- DTXSID40149907
- 2-methyl 3-hydroxy pyridine
- CS-W002339
- AKOS005145808
- H1365
- SCHEMBL118678
- 3-Hydroxy-2-methylpyridine-d3
- MFCD00082538
- DB-009071
- 2-Methyl-3-pyridinol; 2-Methyl-3-hydroxypyridine; NSC 27506;
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- MDL: MFCD00082538
- インチ: 1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3
- InChIKey: AQSRRZGQRFFFGS-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C([H])=NC=1C([H])([H])[H]
- BRN: 107937
計算された属性
- せいみつぶんしりょう: 109.052764g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 109.052764g/mol
- 単一同位体質量: 109.052764g/mol
- 水素結合トポロジー分子極性表面積: 33.1Ų
- 重原子数: 8
- 複雑さ: 74.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1143 (rough estimate)
- ゆうかいてん: 166.0 to 170.0 deg-C
- ふってん: 204.59°C (rough estimate)
- フラッシュポイント: 127.4℃
- 屈折率: 1.5040 (estimate)
- PSA: 33.12000
- LogP: 1.09560
- ようかいせい: 未確定
3-Hydroxy-2-methylpyridine セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302,H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: S26-S37/39-S36/37/39
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危険物標識:
- リスク用語:R22; R36/37/38; R41
- セキュリティ用語:S26;S36/37/39
- ちょぞうじょうけん:Store at room temperature
3-Hydroxy-2-methylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Hydroxy-2-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W002339-10g |
3-Hydroxy-2-methylpyridine |
1121-25-1 | 99.14% | 10g |
$40.0 | 2022-04-28 | |
ChemScence | CS-W002339-50g |
3-Hydroxy-2-methylpyridine |
1121-25-1 | 99.14% | 50g |
$163.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5901-25 mg |
3-Hydroxy-2-methylpyridine |
1121-25-1 | 98.00% | 25mg |
¥350.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74660-5g |
2-Methylpyridin-3-ol |
1121-25-1 | 97% | 5g |
¥43.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74660-25g |
2-Methylpyridin-3-ol |
1121-25-1 | 97% | 25g |
¥143.0 | 2023-09-07 | |
Enamine | EN300-55470-25.0g |
2-methylpyridin-3-ol |
1121-25-1 | 95% | 25g |
$138.0 | 2023-05-03 | |
Apollo Scientific | OR13617-5g |
3-Hydroxy-2-methylpyridine |
1121-25-1 | 97% | 5g |
£15.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EL380-5g |
2-Methyl-3-pyridinol |
1121-25-1 | 98% | 5g |
¥221.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EL380-25g |
2-Methyl-3-pyridinol |
1121-25-1 | 98% | 25g |
¥710.0 | 2022-06-10 | |
Life Chemicals | F0001-0267-10g |
2-methylpyridin-3-ol |
1121-25-1 | 95%+ | 10g |
$84.0 | 2023-09-07 |
3-Hydroxy-2-methylpyridine 関連文献
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Moumita Chakraborty,Antu Mondal,Shyamal Kumar Chattopadhyay New J. Chem. 2020 44 12916
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Samya Banerjee,Akanksha Dixit,Anjali A. Karande,Akhil R. Chakravarty Dalton Trans. 2016 45 783
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Satyajit Mondal,Moumita Chakraborty,Antu Mondal,Bholanath Pakhira,Subhra Kanti Mukhopadhyay,Avishek Banik,Swaraj Sengupta,Shyamal Kumar Chattopadhyay New J. Chem. 2019 43 5466
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Tiyas Pal,Saipriyanka Bhimaneni,Abha Sharma,S. J. S. Flora RSC Adv. 2020 10 26006
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T. Urbanski J. Chem. Soc. 1947 132
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6. Formula index
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7. 838. Synthetical experiments in the B group of vitamins. Part IV. A synthesis of pyridoxineA. Cohen,J. W. Haworth,E. G. Hughes J. Chem. Soc. 1952 4374
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B. Annaraj,M. A. Neelakantan Anal. Methods 2014 6 9610
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Mateus Brum Pereira,Cristiéli R. Kopp,Liniquer A. Fontana,Gelson Manzoni de Oliveira,Davi Fernando Back,Paulo C. Piquini,Marcos A. Villetti New J. Chem. 2014 38 3092
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Satyajit Mondal,Moumita Chakraborty,Antu Mondal,Bholanath Pakhira,Alexander J. Blake,Ekkehard Sinn,Shyamal Kumar Chattopadhyay New J. Chem. 2018 42 9588
3-Hydroxy-2-methylpyridineに関する追加情報
Introduction to 3-Hydroxy-2-methylpyridine (CAS No. 1121-25-1)
3-Hydroxy-2-methylpyridine, identified by the chemical compound code CAS No. 1121-25-1, is a significant heterocyclic organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and biochemical research. This compound, characterized by a pyridine core with hydroxyl and methyl substituents, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both polar hydroxyl and non-polar methyl groups imparts distinct solubility characteristics and reactivity patterns, which are exploited in multiple synthetic pathways.
The structure of 3-Hydroxy-2-methylpyridine features a six-membered aromatic ring containing nitrogen, with hydroxyl (-OH) attached to the third carbon and a methyl (-CH₃) group at the second carbon position. This arrangement contributes to its ability to participate in hydrogen bonding interactions, enhancing its solubility in polar solvents while maintaining some lipophilicity due to the methyl group. Such properties are particularly advantageous in drug design, where balancing hydrophilic and hydrophobic interactions is crucial for achieving optimal pharmacokinetic profiles.
In recent years, 3-Hydroxy-2-methylpyridine has been extensively studied for its potential applications in medicinal chemistry. Its pyridine scaffold is a common motif in many pharmacologically active compounds, including antibiotics, antivirals, and anticancer agents. The hydroxyl group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, modifications at this position can influence metabolic stability, binding affinity, and overall bioavailability of derived compounds.
One of the most compelling aspects of 3-Hydroxy-2-methylpyridine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel therapeutic agents with enhanced efficacy and reduced side effects. Recent studies have highlighted its utility in generating derivatives that exhibit potent inhibitory activity against enzymes implicated in inflammatory diseases and cancer progression. The ability to modify both the hydroxyl and methyl substituents offers a high degree of flexibility in designing molecules with tailored pharmacological profiles.
The synthesis of 3-Hydroxy-2-methylpyridine typically involves multi-step organic reactions starting from readily available pyridine derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as catalytic hydrogenation, oxidation-reduction reactions, and regioselective functionalization are commonly employed to construct the desired molecular architecture efficiently.
From a biochemical perspective, 3-Hydroxy-2-methylpyridine has shown promise as a key intermediate in enzymatic pathways relevant to metabolic diseases. Its structural similarity to certain natural products has prompted investigations into its potential role as a substrate or inhibitor for specific enzymes. This has opened up new avenues for understanding disease mechanisms and developing targeted therapies. Additionally, the compound's ability to interact with biological macromolecules has made it a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.
The pharmaceutical industry has taken note of 3-Hydroxy-2-methylpyridine's versatility and is exploring its incorporation into next-generation drug candidates. Its dual functionality—hydroxyl for hydrogen bonding interactions and methyl for lipophilic effects—makes it an attractive building block for molecules designed to interact with biological targets in specific ways. As research progresses, it is expected that new synthetic routes will be developed further enhancing access to this compound and its derivatives.
Moreover, advancements in computational chemistry have accelerated the discovery process by enabling virtual screening of potential derivatives of 3-Hydroxy-2-methylpyridine before experimental synthesis. Machine learning models trained on large datasets can predict biological activities with high accuracy, allowing researchers to prioritize promising candidates efficiently. This interdisciplinary approach combines experimental expertise with computational power to streamline drug development pipelines.
The environmental impact of synthesizing 3-Hydroxy-2-methylpyridine is another area of growing interest. Efforts are underway to develop greener synthetic methods that minimize waste generation and reduce reliance on hazardous reagents. Continuous flow chemistry techniques have emerged as particularly promising alternatives due to their inherent efficiency and scalability while reducing environmental footprint—a critical consideration as regulatory pressures on sustainable practices intensify across industries.
In conclusion,3-Hydroxy-2-methylpyridine (CAS No.,1121-25-1) represents more than just an intermediate—it embodies innovation at the intersection of organic synthesis biology medicine . With ongoing research uncovering new applications ,this compound continues solidify itself indispensable tool modern pharmaceutical landscape . As science advances ,expect continued exploration expand therapeutic possibilities offered by unique chemical nature .
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